REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].[N+:5]([C:8]1[CH:9]=[C:10]([Br:15])[CH:11]=[CH:12][C:13]=1[F:14])([O-])=O>C1COCC1>[Br:15][C:10]1[CH:11]=[CH:12][C:13]([F:14])=[C:8]2[C:9]=1[CH:1]=[CH:2][NH:5]2
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1F)Br
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the mixture was quenched by aqueous NH4Cl solution
|
Type
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EXTRACTION
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Details
|
extracted by EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CNC2=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 23.3% | |
YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |